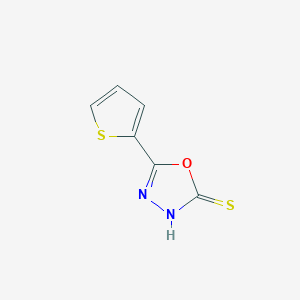

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVMOBLCZJOKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351720 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-15-2 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a thiophene moiety may further enhance its biological profile.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10551-15-2 | [5] |

| Molecular Formula | C₆H₄N₂OS₂ | [5] |

| Molecular Weight | 184.24 g/mol | [5] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from thiophene-2-carboxylic acid. The general methodology involves the formation of the corresponding acid hydrazide, followed by cyclization with carbon disulfide in a basic medium.[1]

Step 1: Synthesis of Thiophene-2-carbohydrazide

A common route to obtaining the necessary hydrazide intermediate is through the esterification of the starting carboxylic acid followed by hydrazinolysis.

Experimental Protocol:

-

Esterification: Thiophene-2-carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl thiophene-2-carboxylate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as absolute ethanol, to produce thiophene-2-carbohydrazide.[1]

Step 2: Synthesis of this compound

The key cyclization step to form the 1,3,4-oxadiazole ring is achieved by reacting the acid hydrazide with carbon disulfide.

Experimental Protocol:

-

A mixture of thiophene-2-carbohydrazide (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (2 equivalents) in absolute ethanol is refluxed for several hours.[6][7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the crude product.[6][7]

-

The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol-water mixture) to afford the pure this compound.[7]

Synthesis workflow for this compound.

Characterization Data

The structure of the synthesized compound is confirmed using various spectroscopic techniques. The following table summarizes the expected characterization data based on closely related structures found in the literature.

Spectroscopic Data

| Technique | Expected Peaks / Signals |

| FTIR (KBr, cm⁻¹) | ~3100 (N-H stretch, thione tautomer), ~2550 (S-H stretch, thiol tautomer), ~1610 (C=N stretch), ~1500 (C=C stretch, aromatic), ~1330 (C=S stretch), ~1050 (C-O-C stretch)[1][8] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH/NH), 7.2-8.0 (m, 3H, Thiophene protons)[1][8] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~162 (C-5 of oxadiazole), 125-135 (Thiophene carbons) |

| Mass Spectrometry (m/z) | 184 [M]⁺ |

Potential Biological Significance

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of pharmacological activities. The thiol group at the 2-position is often crucial for these biological effects.[1] While specific signaling pathways for this compound are not extensively documented, the core structure is associated with various therapeutic potentials.

Potential biological activities of the 1,3,4-oxadiazole scaffold.

The diverse biological profile of 1,3,4-oxadiazole derivatives makes them attractive candidates for further investigation in drug discovery and development.[3][4][9] The title compound, with its unique combination of the oxadiazole and thiophene rings, represents a promising lead for the design of novel therapeutic agents. Further studies are warranted to fully elucidate its mechanism of action and potential clinical applications.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 7. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of the heterocyclic compound 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities associated with the 1,3,4-oxadiazole scaffold.

Chemical Identity and Properties

This compound is a bicyclic aromatic compound containing a thiophene ring linked to a 1,3,4-oxadiazole-2-thiol moiety. The presence of the thiol group allows for tautomerism between the thione and thiol forms.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂OS₂ | |

| Molecular Weight | 184.24 g/mol | |

| Melting Point | 215 °C | |

| Appearance | Crystalline solid | |

| Yield | 85% |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from a thiophene-2-carboxylic acid derivative. The general workflow involves the formation of a carbohydrazide intermediate, followed by cyclization with carbon disulfide in the presence of a base.

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Thiophene-2-carbohydrazide

Methodology:

-

Thiophene-2-carbonyl chloride (0.1 mol) is dissolved in 50 mL of dichloromethane (DCM).

-

The solution is cooled in an ice bath, and hydrazine hydrate (0.2 mol) is added dropwise with constant stirring.

-

The reaction mixture is stirred at room temperature for approximately 4-5 hours.

-

The resulting solid precipitate is filtered, washed with a sodium bicarbonate solution, and then with cold water.

-

The crude product is recrystallized from hot ethanol to yield pure thiophene-2-carbohydrazide.

Step 2: Synthesis of this compound

Methodology:

-

A mixture of thiophene-2-carbohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) is prepared in 100 mL of ethanol.

-

Carbon disulfide (0.15 mol) is added to the mixture.

-

The resulting solution is refluxed for 8-10 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The remaining solid is dissolved in water and acidified with dilute hydrochloric acid.

-

The precipitate formed is filtered, washed thoroughly with water, and dried.

-

The final product is purified by recrystallization from ethanol.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides evidence for the key functional groups present in the molecule.

Table 2: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3105 | N-H stretching | Thiol tautomer |

| 3010 | C-H stretching | Aromatic (Thiophene) |

| 1610 | C=N stretching | Oxadiazole ring |

| 1340 | C-S stretching | Thiophene ring |

| 1150 | C-O-C stretching | Oxadiazole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the chemical environment of the protons in the molecule.

Table 3: ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 14.20 | Singlet | 1H | -SH (Thiol proton) |

| 7.85 - 7.95 | Multiplet | 2H | Thiophene protons |

| 7.15 | Multiplet | 1H | Thiophene proton |

Logical Diagram for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of the title compound.

Potential Applications

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the thiophene moiety can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Furthermore, the thiol group provides a site for further chemical modification and can act as a chelating agent for metal ions. These characteristics make this compound a valuable scaffold for the development of new therapeutic agents and functional materials.

Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic Acid

Note on CAS Number: The CAS number 10551-15-2 provided in the topic query appears to be incorrect. Extensive database searches indicate that the spectroscopic data available corresponds to 2-Amino-4,5-dimethoxybenzoic acid , which has the CAS number 5653-40-7 . This guide proceeds with the data for the latter compound.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,5-dimethoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-Amino-4,5-dimethoxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 | Singlet | 1H | Aromatic H |

| 6.17 | Singlet | 1H | Aromatic H |

| 3.91 | Singlet | 3H | Methoxy (-OCH₃) |

| 3.86 | Singlet | 3H | Methoxy (-OCH₃) |

| Solvent: Chloroform-d (CDCl₃) |

Table 2: ¹³C NMR Spectroscopic Data

Detailed peak lists for the ¹³C NMR spectrum of 2-Amino-4,5-dimethoxybenzoic acid are available in specialized databases such as ChemicalBook and SpectraBase, often requiring a subscription for full access.[1]

Table 3: Infrared (IR) Spectroscopic Data

Comprehensive IR spectra are available in chemical databases. The data is typically acquired using KBr disc or nujol mull techniques.

Table 4: Mass Spectrometry Data

Specific mass spectrometry data for 2-Amino-4,5-dimethoxybenzoic acid is not widely available in public databases.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environments of 2-Amino-4,5-dimethoxybenzoic acid.

Methodology:

-

Sample Preparation: A small amount of the solid 2-Amino-4,5-dimethoxybenzoic acid is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting free induction decay (FID) signal is recorded.

-

-

Data Processing:

-

A Fourier transform is applied to the FID to obtain the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-4,5-dimethoxybenzoic acid.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of a blank KBr pellet is first recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of a solid sample.

References

An In-depth Technical Guide on the Molecular Structure of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral properties of the heterocyclic compound 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 1,3,4-oxadiazole moiety, including antimicrobial and anticancer properties. This document consolidates key data to support further research and development efforts. Included are detailed experimental protocols for its synthesis and characterization, a summary of its physicochemical and spectral data in structured tables, and a visualization of the synthetic workflow.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a central 1,3,4-oxadiazole ring substituted with a thiophene group at the 5-position and a thiol group at the 2-position. The molecule exists in a thiol-thione tautomerism, though spectroscopic evidence for similar compounds suggests the thione form is predominant in solution.[1] The presence of the thiophene and oxadiazole rings, both known pharmacophores, makes this compound a promising scaffold for drug design.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂OS₂ | [3] |

| Molecular Weight | 184.24 g/mol | [3] |

| CAS Number | 10551-15-2 | [3] |

Synthesis

The synthesis of this compound is typically achieved through a well-established multi-step procedure starting from thiophene-2-carboxylic acid.[4] The general synthetic pathway involves the esterification of the carboxylic acid, followed by conversion to the corresponding hydrazide, and finally, cyclization with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[4]

Step 1: Synthesis of Methyl thiophene-2-carboxylate

-

To a solution of thiophene-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (catalytic amount) dropwise.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Synthesis of Thiophene-2-carbohydrazide

-

Dissolve the crude methyl thiophene-2-carboxylate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain thiophene-2-carbohydrazide.

Step 3: Synthesis of this compound

-

To a solution of thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol (15 volumes), add potassium hydroxide (1.1 equivalents).

-

Stir the mixture until the potassium hydroxide is completely dissolved.

-

Add carbon disulfide (1.5 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 12-16 hours.

-

Monitor the reaction completion by TLC.

-

Cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While a complete dataset for the target molecule is not available in a single source, the following tables summarize the expected and reported spectral data for this compound and its close analogs.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference (Analog) |

| ~3100 | N-H stretch (thione tautomer) | [4] |

| ~2550 | S-H stretch (thiol tautomer) | [4] |

| ~1610 | C=N stretch (oxadiazole ring) | [4] |

| ~1530 | C=C stretch (thiophene ring) | [4] |

| ~1250 | C=S stretch (thione tautomer) | |

| ~1050 | C-O-C stretch (oxadiazole ring) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The data presented below is based on the analysis of closely related 5-substituted-1,3,4-oxadiazole-2-thiols.

Table 3: Predicted ¹H NMR Spectral Data (DMSO-d₆, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference (Analog) |

| ~13.0 | Singlet | 1H | SH/NH (tautomer) | [4] |

| 7.8 - 7.2 | Multiplet | 3H | Thiophene-H | [4] |

Table 4: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment | Reference (Analog) |

| ~178 | C=S (thione) | [4] |

| ~160 | C=N (oxadiazole) | [4] |

| 135 - 125 | Thiophene-C | [4] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 184 | [M]⁺ |

Conclusion

This technical guide has detailed the molecular structure, synthesis, and key spectral characteristics of this compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile 1,3,4-oxadiazole scaffold, combined with the thiophene moiety, presents a promising avenue for the design of novel therapeutic agents. Further investigation into the biological activities of this specific compound is warranted to explore its full potential.

References

- 1. 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Semantic Scholar [semanticscholar.org]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on Thiol-Thione Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, a molecule of significant interest in medicinal chemistry. The equilibrium between the thiol and thione forms is crucial as it can influence the compound's biological activity and pharmacokinetic properties. This document synthesizes experimental and computational data to offer a detailed understanding of this phenomenon.

Introduction to Thiol-Thione Tautomerism

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule. In the context of this compound, this equilibrium exists between the thiol (-SH) and thione (C=S) forms. The predominance of one tautomer over the other is influenced by factors such as the solvent's polarity and the molecule's electronic and steric properties.[1] Understanding this equilibrium is fundamental for structure-activity relationship (SAR) studies and rational drug design.

The two tautomeric forms are:

-

Thione form: 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione

-

Thiol form: this compound

Computational studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been employed to investigate the energetics of this tautomerism.[2] Experimental techniques such as UV-Vis spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for characterizing the tautomers and determining their relative populations in different environments.[2][3][4]

Experimental and Computational Data

The tautomeric equilibrium of this compound has been investigated using both experimental and computational approaches. The thione form is generally found to be the more stable tautomer.[2][5]

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and quantifying the tautomeric forms.

Table 1: Key FT-IR Spectral Data for Characterization of Thiol-Thione Tautomers

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |

| N-H | Stretching | 3100-3360 | Thione |

| S-H | Stretching | 2500-2600 | Thiol |

| C=S | Stretching | 1250-1270 | Thione |

| C=N | Stretching | 1600-1650 | Both |

Note: The absence of a distinct S-H stretching band and the presence of N-H and C=S stretching bands in experimental IR spectra suggest the predominance of the thione form in the solid state.[6][7]

Table 2: ¹H-NMR Spectral Data for Tautomeric Analysis

| Proton | Chemical Shift (δ, ppm) | Tautomer Indicated |

| N-H | ~13.0-14.0 (broad singlet) | Thione |

| S-H | ~13.7 (singlet) | Thiol |

| Thiophene & Aromatic Protons | 6.5-8.4 (multiplets) | Both |

Note: The observation of a broad signal in the downfield region is characteristic of the N-H proton of the thione tautomer.[6][8]

Computational Energetics

Quantum chemical calculations provide insights into the relative stability and the energy barrier of the tautomerization process.

Table 3: Calculated Relative Energies for Thiol-Thione Tautomerism

| Method | Phase | Most Stable Tautomer | Relative Energy (kcal/mol) | Tautomeric Energy Barrier (kcal/mol) | Reference |

| DFT/B3LYP | Gas | Thione | - | High | [2] |

| HF | Gas | Thione | - | High | [2] |

| DFT/B3LYP | Solution (increasing polarity) | Thione | - | Sizable direct solvent effect | [2] |

Note: A very high tautomeric energy barrier suggests that the interconversion between the enol and keto forms is a disfavored process.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound and its tautomers.

Synthesis of this compound

A general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is provided below.[6][8][9]

Materials:

-

Thiophene-2-carbohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Absolute ethanol

-

Acetic acid or hydrochloric acid (for acidification)

Procedure:

-

Dissolve thiophene-2-carbohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

-

Add carbon disulfide (2 equivalents) to the solution.

-

Reflux the reaction mixture for several hours (typically 6-12 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure product.

Spectroscopic Analysis

FT-IR Spectroscopy:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: Samples are typically prepared as KBr pellets.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

¹H-NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its ability to dissolve both tautomers and avoid proton exchange with the solvent.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H-NMR spectra.

UV-Vis Spectroscopy:

-

Instrument: A UV-Vis spectrophotometer.

-

Solvent: The analysis is performed in various solvents of different polarities to study the solvent effect on the tautomeric equilibrium.[2]

-

Sample Preparation: Solutions of the compound are prepared at a concentration of approximately 10⁻³ mol·dm⁻³.[3][4]

-

Data Acquisition: Absorption spectra are recorded over a suitable wavelength range (e.g., 200-400 nm).

Computational Methodology

Quantum Chemical Calculations:

-

Software: Gaussian suite of programs is commonly used.

-

Methods: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) methods are employed.[2]

-

Basis Set: A suitable basis set, such as 6-311++G(d,p), is used for accurate calculations.[2]

-

Calculations: Geometry optimization, frequency calculations, and single-point energy calculations are performed for both tautomers and the transition state in the gas phase and in different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Thiol-Thione Tautomeric Equilibrium.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. ijari.org [ijari.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. bingol.edu.tr [bingol.edu.tr]

The Ascendant Therapeutic Potential of Thiophene-Containing Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and oxadiazole rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative evaluation of their efficacy, the experimental methodologies employed, and the intricate signaling pathways they modulate. The inherent chemical properties of the thiophene moiety, coupled with the pharmacological significance of the oxadiazole core, make these hybrids promising candidates for the development of novel therapeutic agents.

Core Biological Activities and Quantitative Assessment

Thiophene-containing oxadiazoles have demonstrated significant potential in several key therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.

Table 1: Antimicrobial Activity of Thiophene-Oxadiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | - | - |

| Compound (IV)5 | Escherichia coli | - | - | - |

| Compound (IV)6 | Staphylococcus aureus | - | - | - |

| Compound (IV)7 | Pseudomonas aeruginosa | - | - | - |

| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | Chloroamphenicol | 3.125 |

Note: '-' indicates data not specified in the provided search results.

Table 2: Anticancer Activity of Thiophene-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole (4) | Caco-2 | 5.3 | 5-Fluorouracil | 8.6[1] |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (6) | Hepatocellular carcinoma (HCC) | - | - | - |

| Unsubstituted phenyl compound 29 | A549 | 4.11 | - | - |

| 4-nitro-substituted Compound 28 | A549 | 4.13 | - | - |

| Thiophene-based oxadiazole 13 | T47D (mammary) | 0.16 | - | - |

| Thiophene-based oxadiazole 13 | CACO2 (colorectal) | <20.35 | - | - |

Note: '-' indicates data not specified in the provided search results.

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Target Enzyme/Assay | IC50 (µM) | % Inhibition | Reference Compound |

| Oxadiazole derivative Ox-6f | Carrageenan-induced edema | - | 79.83% (at 10 mg/kg) | Ibuprofen |

| 3f | α-glucosidase | 18.52 ± 0.09 | - | Acarbose |

| 3f | α-amylase | 20.25 ± 1.05 | - | Acarbose |

Note: '-' indicates data not specified in the provided search results.

Key Signaling Pathways Modulated by Thiophene-Oxadiazoles

Several studies have elucidated the mechanisms by which thiophene-containing oxadiazoles exert their anticancer effects, primarily through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Inhibition of the EGFR signaling cascade by thiophene-oxadiazole derivatives.[2]

Caption: Modulation of the PI3K/Akt/mTOR pathway, promoting apoptosis.[2]

Caption: Inhibition of NF-κB signaling pathway in hepatocellular carcinoma cells.[1][3]

Detailed Experimental Protocols

The evaluation of the biological activities of thiophene-containing oxadiazoles relies on a set of standardized and robust experimental protocols. The following sections provide detailed methodologies for the key assays cited in the literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4][5]

Workflow:

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Enduring Potency of the 1,3,4-Oxadiazole Core in Medicinal Chemistry: A Technical Guide

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a cornerstone scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties, including its ability to serve as a bioisostere for amide and ester groups, contribute to its hydrolytic and metabolic stability.[3][4] This stability, combined with the ring's capacity to engage in hydrogen bonding and other weak interactions with biological targets, has made its derivatives a fertile ground for the development of therapeutic agents across a wide spectrum of diseases.[3][5]

Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][6][7] This versatility has led to the successful development of marketed drugs such as the antiretroviral agent Raltegravir, the antihypertensive Tiodazosin, and the anticancer agent Zibotentan.[8] This guide provides an in-depth review for researchers and drug development professionals, detailing the synthesis, biological activities, and experimental evaluation of 1,3,4-oxadiazole derivatives, underscoring their continued importance in medicinal chemistry.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The construction of the 1,3,4-oxadiazole ring is accessible through several reliable synthetic routes. The most prevalent methods typically begin with acid hydrazides and involve cyclization reactions.

Common Synthetic Pathways Include:

-

Cyclodehydration of 1,2-Diacylhydrazines: This is one of the most fundamental methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. 1,2-diacylhydrazine intermediates are cyclized using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid, or triflic anhydride.[6][9][10]

-

Oxidative Cyclization of Acylhydrazones: N-acylhydrazones, formed by the condensation of acid hydrazides and aldehydes, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. Reagents like iodine in the presence of a base or cationic Fe(III)/TEMPO are effective for this transformation.[10][11][12]

-

Reaction of Hydrazides with Orthoesters or Carbon Disulfide: To synthesize derivatives with specific substitutions at the 2-position, acid hydrazides can be reacted with orthoesters. Alternatively, reaction with carbon disulfide in a basic medium, followed by acidification, is a standard method for producing 5-substituted-1,3,4-oxadiazole-2-thiols.[10][13]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles: These important derivatives are commonly prepared by the cyclization of thiosemicarbazides. The reaction is typically mediated by reagents such as tosyl chloride and pyridine or by using desulfurizing agents like mercury acetate.[10][11][14]

-

One-Pot Procedures: Modern synthetic approaches often favor one-pot reactions for efficiency. For example, 1,3,4-oxadiazoles can be synthesized directly from carboxylic acids and hydrazides using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by a dehydrating agent such as the Burgess reagent.[10][15]

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijpsr.com [ijpsr.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 13. jchemrev.com [jchemrev.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

A Deep Dive into the Computational and Theoretical Landscape of Oxadiazole Thiols

For Immediate Release

[City, State] – December 24, 2025 – In the ever-evolving field of drug discovery and materials science, the heterocyclic scaffold of oxadiazole, particularly its thiol derivatives, has garnered significant attention. A comprehensive technical guide released today delves into the computational and theoretical studies of these promising compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their properties and potential applications. This whitepaper summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of complex scientific concepts.

The guide emphasizes the critical role of computational chemistry in accelerating the research and development of novel oxadiazole thiol-based therapeutic agents and functional materials. By leveraging theoretical models, scientists can predict molecular properties, understand reaction mechanisms, and design molecules with desired activities, thereby reducing the time and cost associated with traditional experimental approaches.

Computational Methodologies: A Synergistic Approach

The study of oxadiazole thiols heavily relies on a combination of computational techniques to elucidate their electronic structure, reactivity, and potential biological activity. The most prominent of these methods include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Density Functional Theory (DFT) is a cornerstone for investigating the fundamental properties of oxadiazole thiols. Researchers commonly employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with basis sets such as 6-31G** or 6-311++G** to perform geometry optimization and calculate a range of molecular descriptors. These calculations provide insights into:

-

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Determining Frontier Molecular Orbitals (HOMO and LUMO) to understand chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular reactivity.

-

Spectroscopic Properties: Simulating FT-IR and NMR spectra to aid in the characterization of synthesized compounds.[1][2][3][4]

-

Molecular Electrostatic Potential (MEP): Identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

Molecular Docking simulations are instrumental in predicting the binding affinity and orientation of oxadiazole thiol derivatives within the active site of a biological target. This technique is widely used in drug discovery to identify potential lead compounds and to understand their mechanism of action at a molecular level. Common protein targets for oxadiazole thiols include carbonic anhydrase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The results of docking studies are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, researchers can predict the activity of novel compounds before they are synthesized. Common 2D and 3D-QSAR methodologies employed for oxadiazole derivatives include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The predictive power of these models is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

A typical computational workflow for the study of oxadiazole thiols is depicted below:

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various computational and experimental studies on oxadiazole thiol derivatives.

Table 1: Computational Parameters for Oxadiazole Thiol Derivatives

| Parameter | Value/Range | Method | Reference |

| DFT Functional | B3LYP | DFT | [5] |

| Basis Set | 6-31G, 6-311++G | DFT | [4] |

| HOMO Energy | -6.0 to -7.5 eV | DFT/B3LYP | - |

| LUMO Energy | -1.5 to -2.5 eV | DFT/B3LYP | - |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | DFT/B3LYP | - |

| Binding Energy (Carbonic Anhydrase II) | -7.0 to -9.5 kcal/mol | Molecular Docking | - |

| Binding Energy (VEGFR-2) | -8.0 to -11.0 kcal/mol | Molecular Docking | [6] |

| QSAR r² | 0.85 - 0.95 | CoMFA/CoMSIA | [7] |

| QSAR q² | 0.70 - 0.85 | CoMFA/CoMSIA | [7] |

Table 2: In Vitro Biological Activity of Oxadiazole Thiol Derivatives

| Biological Target | IC₅₀/MIC Range (µM) | Assay Type | Reference(s) |

| Carbonic Anhydrase II | 0.1 - 15.0 | Enzyme Inhibition | [8] |

| VEGFR-2 Kinase | 0.5 - 10.0 | Kinase Inhibition | [6] |

| MCF-7 (Breast Cancer) | 0.34 - 50.0 | Cytotoxicity (MTT) | [9][10] |

| A549 (Lung Cancer) | 1.59 - 43.01 | Cytotoxicity (MTT) | [10][11] |

| HepG2 (Liver Cancer) | 0.7 - 25.0 | Cytotoxicity (MTT) | [9][12] |

| Candida albicans | 5.0 - 100.0 | Antifungal Susceptibility | [2] |

| Aspergillus niger | 10.0 - 150.0 | Antifungal Susceptibility | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 5-substituted-1,3,4-oxadiazole-2-thiols.

Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols

This procedure is a general method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols from the corresponding aryl hydrazides.[13][14][15][16]

Materials:

-

Aroyl hydrazide (1 equivalent)

-

Carbon disulfide (CS₂) (2-3 equivalents)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (1-1.5 equivalents)

-

Ethanol (solvent)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aroyl hydrazide and potassium hydroxide in ethanol.

-

Addition of CS₂: To the stirred solution, add carbon disulfide dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6. The solid product will precipitate out.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Carbonic Anhydrase II Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against carbonic anhydrase II (CA II).[17][18][19][20]

Materials:

-

Purified human carbonic anhydrase II

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Test compounds dissolved in DMSO

-

Acetazolamide (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

-

Incubation: In the wells of a 96-well plate, add the enzyme solution and the test compound at various concentrations. Include a control with the standard inhibitor and a blank with only the buffer and solvent. Incubate at room temperature for 15-30 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate to all wells.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.[21][22]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Test compounds dissolved in DMSO

-

Standard antifungal drug (e.g., Fluconazole)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compounds and the standard drug in the microplate wells containing the broth medium.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the microplates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Signaling Pathways and Logical Relationships

Computational and experimental studies have identified oxadiazole thiols as potent inhibitors of key enzymes involved in disease pathogenesis. A notable example is their inhibitory action on VEGFR-2, a crucial receptor tyrosine kinase in the angiogenesis signaling pathway, which is a hallmark of cancer.

The structure-activity relationship (SAR) studies of oxadiazole thiols have revealed key structural features that influence their biological activity. These relationships are crucial for the rational design of more potent and selective inhibitors.

References

- 1. ijari.org [ijari.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations (2012) | Elida Romano | 22 Citations [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijrpr.com [ijrpr.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. assaygenie.com [assaygenie.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of the core heterocyclic compound, 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This document collates available data on its synthesis and bioactivity, focusing on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols for key biological assays are provided, alongside visualizations of synthetic pathways and implicated biological signaling cascades to facilitate further research and development.

Core Compound Synthesis

The synthesis of this compound is a well-established procedure in heterocyclic chemistry. The primary route involves the cyclization of a thiophene-2-carbohydrazide intermediate with carbon disulfide in a basic medium.

Experimental Protocol: Synthesis of this compound

This protocol is a standard method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Materials:

-

Thiophene-2-carbohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Distilled water

Procedure:

-

A solution of potassium hydroxide (0.01 mol) in absolute ethanol (50 mL) is prepared in a round-bottom flask.

-

Thiophene-2-carbohydrazide (0.01 mol) is added to the solution and stirred until dissolved.

-

Carbon disulfide (0.015 mol) is added dropwise to the mixture at room temperature with continuous stirring.

-

The reaction mixture is then refluxed for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in cold distilled water.

-

The aqueous solution is then acidified to a pH of approximately 5-6 using a dilute solution of hydrochloric acid or acetic acid.

-

The precipitated solid is filtered, washed thoroughly with cold distilled water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Antimicrobial Bioactivity

Table 1: Antimicrobial Activity of N-Mannich Base Derivatives of 5-(Thiophen-2-yl)-1,3,4-oxadiazoline-2-thione

| Compound ID | Substituent at N-3 | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria |

| Parent Core | -H | Data Not Available | Data Not Available |

| Derivative 7a-e | Arylaminomethyl | Active | Almost Active |

| Derivative 8a, b | N-methyl or N-benzyl | Inactive | Inactive |

| Derivative 9a | 4-methyl-1-piperazinylmethyl | Highly Active | Active |

| Derivative 9b | 4-phenyl-1-piperazinylmethyl | Highly Active | Less Active |

| Derivative 9c | 4-(4-fluorophenyl)-1-piperazinylmethyl | Highly Active | Less Active |

Disclaimer: The data presented is for derivatives and not the parent compound. The activity is reported qualitatively based on the cited literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This is a standard qualitative or semi-quantitative method for screening the antimicrobial activity of new compounds.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic discs)

-

Negative control (solvent-loaded discs)

-

Incubator

Procedure:

-

Preparation of Inoculum: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of bacterial growth. Rotate the plate by 60° and repeat the streaking two more times.

-

Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the discs to ensure complete contact with the agar. Also, place positive and negative control discs.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the antimicrobial activity of the compound.

Anticancer Bioactivity

Derivatives of the thiophene-oxadiazole core have shown promising anticancer activity. Studies on related compounds suggest that their mechanism of action may involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.

Table 2: In Vitro Cytotoxicity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives

| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. HepG-2 | IC₅₀ (µM) vs. A-549 |

| Parent Core | This compound | Data Not Available | Data Not Available |

| Derivative 20b | 4-methoxybenzylidene substituent | 4.37 | 8.03 |

| Cisplatin | Standard Drug | 5.21 | 9.43 |

| Derivative 11 | Indolin-2-one substituent | 45.8 | 60.5 |

| Derivative 7 | Diphenyl-1H-pyrazol-4-yl substituent | 65.4 | 81.2 |

Disclaimer: The data presented is for derivatives of the closely related 5-(Thiophen-2-yl)-1,3,4-thiadiazole core, as direct cytotoxicity data for the target oxadiazole-thiol is not available. This data is provided for comparative purposes.

Hypothesized Signaling Pathway Inhibition

Research on 1,3,4-oxadiazole derivatives has indicated that they can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is constitutively active in many cancers and plays a critical role in cell proliferation, survival, and inflammation. The inhibition of this pathway by thiophene-oxadiazole compounds represents a promising avenue for anticancer therapy.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines (e.g., HepG-2, A-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plates for an additional 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents. While data on the parent compound is limited, its derivatives have demonstrated significant antimicrobial and anticancer potential. The hypothesized mechanism of action for its anticancer effects, through the inhibition of the NF-κB signaling pathway, warrants further investigation.

Future research should focus on:

-

The systematic biological evaluation of the parent compound to establish a baseline for structure-activity relationship (SAR) studies.

-

The synthesis and screening of a focused library of derivatives to optimize potency and selectivity.

-

In-depth mechanistic studies to confirm the inhibition of the NF-κB pathway and identify other potential molecular targets.

-

In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Gateway to Novel Therapeutics

Application Notes for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 5-substituted-1,3,4-oxadiazole-2-thiols are of particular interest due to their significant pharmacological potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The presence of the thiol group at the 2-position provides a handle for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery.

Traditionally, the synthesis of these compounds involves a multi-step process starting from carboxylic acids, which are converted to esters, then to hydrazides, and finally cyclized with carbon disulfide.[1] However, recent advancements have led to the development of efficient one-pot methodologies that streamline this process, offering advantages in terms of reduced reaction times, simplified work-up procedures, and improved overall yields. These one-pot syntheses typically commence from readily available acid hydrazides, which are reacted with carbon disulfide in a basic medium to directly afford the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[4] The use of ultrasound assistance has also been explored as a green chemistry approach to this synthesis.[5]

The versatility of this synthetic route allows for the introduction of a wide array of substituents at the 5-position of the oxadiazole ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability makes the one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols a valuable tool for generating lead compounds in drug development programs.

Experimental Protocols

General One-Pot Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols from Acid Hydrazides

This protocol describes a general and efficient one-pot procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols starting from the corresponding acid hydrazide.

Materials:

-

Substituted acid hydrazide (1.0 eq)

-

Carbon disulfide (CS₂) (2.0-3.0 eq)

-

Potassium hydroxide (KOH) (2.0-3.0 eq)

-

Ethanol (or other suitable alcohol)

-

Water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted acid hydrazide (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of potassium hydroxide (2.0-3.0 eq) in a small amount of water. Following this, add carbon disulfide (2.0-3.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Precipitation: Dissolve the residue in water and acidify the solution with dilute hydrochloric acid to a pH of approximately 2-5.[1] The acidic conditions protonate the thiol and cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiols, demonstrating the versatility of this method.

| Entry | 5-Substituent (R-group) | Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4-Nitrophenyl | 4-Nitrobenzoic hydrazide | KOH | Ethanol | 12 | 85 | [1] |

| 2 | Phenyl | Benzoic hydrazide | KOH | Ethanol | 8 | 92 | [4] |

| 3 | 4-Chlorophenyl | 4-Chlorobenzoic hydrazide | KOH | Ethanol | 10 | 88 | [4] |

| 4 | 2-Furyl | Furan-2-carboxylic acid hydrazide | NaOH | Ethanol | 12 | 55 | [6] |

| 5 | 4-Methoxyphenyl | 4-Methoxybenzoic hydrazide | KOH | Ethanol | 6 | 90 | [4] |

Mandatory Visualization

Caption: Workflow for the one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Caption: Role of synthesized oxadiazoles in the drug development pipeline.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol in Anticancer Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives as a promising scaffold in the design and development of novel anticancer therapeutics. This document includes a summary of its cytotoxic effects, detailed protocols for key experimental procedures, and visualizations of the elucidated mechanisms of action.

Introduction

The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a constituent of various compounds with a wide range of biological activities, including anticancer properties. The incorporation of a thiophene ring, another biologically active heterocycle, into the 1,3,4-oxadiazole scaffold can lead to the development of potent and selective anticancer agents. This compound, in particular, serves as a versatile intermediate for the synthesis of a library of derivatives with potential antitumor activities. Research into derivatives of this scaffold has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Data Presentation: In Vitro Cytotoxicity of Thiophene-Substituted 1,3,4-Oxadiazole Derivatives

The anticancer efficacy of derivatives based on the 5-(thiophen-2-yl)-1,3,4-oxadiazole scaffold is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values for representative derivatives against various human cancer cell lines.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) |

| TOT-14 | Thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrid | MCF-7 (Breast) | 4.83 |

| Compound 7b | 5-phenyl thiophene derivative of 1,3,4-oxadiazole | Caco-2 (Colon) | 5.3 |

| VIb-d | 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 |

| Compound 5a | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thione | MCF-7 (Breast) | 7.52 |

| Compound 5a | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thione | HepG2 (Liver) | 12.01 |

| Compound 5a | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thione | HL-60 (Leukemia) | 9.7 |

Mechanisms of Action and Signaling Pathways

The anticancer activity of 5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest. The precise molecular mechanisms can differ based on the specific derivative and the type of cancer cell. A frequently implicated signaling cascade in cancer cell survival and proliferation is the PI3K/Akt pathway, making it a prime target for anticancer drug development. Aberrant activation of this pathway is a common occurrence in many human cancers.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.

Synthesis of this compound

This protocol describes a general method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols, which can be adapted for the target compound.

Materials:

-

Thiophene-2-carbohydrazide

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Hydrochloric acid (HCl) or Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add potassium hydroxide (1 equivalent) dissolved in a small amount of water to the flask.

-

Add carbon disulfide (1.1-1.5 equivalents) dropwise to the stirring solution.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid or acetic acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the desired concentrations of the test compound for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

PBS

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture and treat cells with the test compound as described previously.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.

-

Centrifuge the cells to remove the ethanol and wash them twice with PBS.

-

Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, and β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion